molecular formula C14H17N5O3 B1678396 Pipemidic acid CAS No. 51940-44-4

Pipemidic acid

Cat. No.: B1678396
CAS No.: 51940-44-4
M. Wt: 303.32 g/mol
InChI Key: JOHZPMXAZQZXHR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pipemidic acid is a broad-spectrum antibacterial agent, effective principally against Gram-negative organisms . It is found to be susceptible against different species of Escherichia, Proteus, Morganella, Citrobacter, Klebsiella, Enterobacter, Serratia, Pseudomonas aeruginosa, Pseudomonas cepacia, and other non-fermenting Gram-negative bacteria . It also shows some activity against Gram-positive bacteria .

Mode of Action

This compound is bactericidal by inhibition of DNA synthesis . The basic piperazine ring, which can form the zwitterionic nature with the carboxylic acid at the C3-position, has subsequently been shown to increase the ability of the drugs to penetrate the bacterial cells resulting in enhanced activity .

Biochemical Pathways

It is known that this compound and its complexes have inhibitory action against escherichia coli, bacillus subtilis, streptococcus pneumonia, and pseudomonas aeruginosa . The downstream effects of these interactions are likely to include disruption of bacterial growth and proliferation.

Pharmacokinetics

It is known that the zwitterionic forms of this compound resulted in significant tissue penetration in pharmacokinetics This suggests that this compound may have good bioavailability

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and proliferation. By inhibiting DNA synthesis, this compound disrupts the life cycle of the bacteria, leading to their death . This makes this compound an effective treatment for infections caused by susceptible bacteria.

Action Environment

The action of this compound can be influenced by environmental factors. For example, concurrent administration of essential and trace elements with quinolones decreases gastrointestinal absorption, causing therapeutic failure This suggests that the presence of certain substances in the body can affect the efficacy and stability of this compound

Biochemical Analysis

Biochemical Properties

Pipemidic acid plays a crucial role in biochemical reactions by inhibiting bacterial DNA synthesis. It interacts with bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and leading to cell death .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It primarily targets bacterial cells, disrupting their DNA synthesis and leading to cell death. In addition to its antibacterial activity, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the clearance of theophylline, a drug metabolized by cytochrome P450 enzymes, indicating its potential impact on cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with bacterial DNA gyrase and topoisomerase IV. By forming stable complexes with these enzymes, this compound inhibits their activity, preventing the supercoiling and relaxation of bacterial DNA. This inhibition leads to the disruption of DNA replication and transcription, ultimately resulting in bacterial cell death. Additionally, this compound’s zwitterionic nature enhances its ability to penetrate bacterial cells, further contributing to its antibacterial efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and maintains its antibacterial activity over extended periods. Its efficacy can be influenced by factors such as pH, temperature, and the presence of metal ions. Long-term exposure to this compound has been associated with the development of bacterial resistance, highlighting the importance of monitoring its use in clinical settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse reactions. For example, studies have shown that high doses of this compound can cause gastrointestinal disturbances, liver toxicity, and alterations in blood parameters in animal models .

Metabolic Pathways

This compound is primarily metabolized in the liver and excreted through the kidneys. It undergoes minimal metabolism, with the majority of the administered dose being excreted unchanged in the urine. The metabolic pathways of this compound involve interactions with enzymes such as cytochrome P450, which play a role in its biotransformation. Additionally, this compound can form complexes with metal ions, affecting its metabolic flux and bioavailability .

Transport and Distribution

This compound is well-absorbed following oral administration and is distributed to various organs and tissues. It achieves high concentrations in the bile and urine, which are higher than the plasma levels. The compound is transported within cells and tissues through passive diffusion and active transport mechanisms. This compound’s protein binding is approximately 20% in dog plasma and 30% in human serum, influencing its distribution and elimination .

Subcellular Localization

This compound’s subcellular localization is primarily within the bacterial cytoplasm, where it exerts its antibacterial effects. The compound’s zwitterionic nature facilitates its penetration into bacterial cells, allowing it to reach its target enzymes, DNA gyrase, and topoisomerase IV. This localization is crucial for its inhibitory action on bacterial DNA synthesis. Additionally, this compound’s interactions with metal ions can influence its subcellular distribution and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pipemidic acid is synthesized through a series of chemical reactions involving the formation of a pyridopyrimidine core. The synthesis typically starts with the condensation of ethyl acetoacetate with guanidine to form a pyrimidine derivative. This intermediate is then reacted with piperazine to yield this compound .

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions: Pipemidic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its antibacterial properties .

Comparison with Similar Compounds

Uniqueness of Pipemidic Acid: this compound is unique due to its specific structure, which allows it to effectively target DNA gyrase in gram-negative bacteria. Its zwitterionic nature enhances its ability to penetrate bacterial cells, making it a potent antibacterial agent .

Properties

IUPAC Name

8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-2-18-8-10(13(21)22)11(20)9-7-16-14(17-12(9)18)19-5-3-15-4-6-19/h7-8,15H,2-6H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHZPMXAZQZXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023479
Record name Pipemidic acid
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Molecular Weight

303.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pipemidic acid
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Solubility

0.322 mg/mL at 25 °C
Record name Pipemidic acid
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CAS No.

51940-44-4
Record name Pipemidic acid
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Record name Pipemidic acid [INN:BAN:DCF]
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Record name Pipemidic acid
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Record name PIPEMIDIC ACID
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Record name Pipemidic acid
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Melting Point

253 - 255 °C
Record name Pipemidic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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